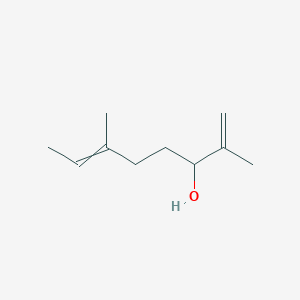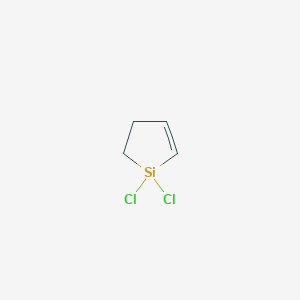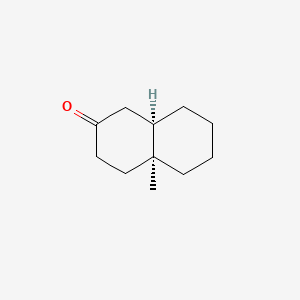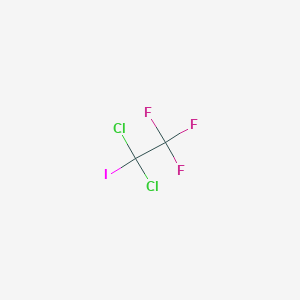
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane is a halogenated organic compound with the molecular formula C2Cl2F3I This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane typically involves halogenation reactions. One common method includes the reaction of 1,1,1-Trifluoro-2-iodoethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale halogenation processes using specialized reactors and equipment to handle the reactive and potentially hazardous nature of the reagents involved .
Análisis De Reacciones Químicas
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can interact with different molecular targets, including enzymes and receptors, altering their activity and function . The compound’s reactivity is influenced by the electronegativity and size of the halogen atoms, which can affect the compound’s binding affinity and specificity for different targets .
Comparación Con Compuestos Similares
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-iodoethane: This compound lacks the chlorine atoms present in this compound, making it less reactive in certain substitution reactions.
1,1,1-Trifluoro-2-chloroethane: This compound contains chlorine and fluorine but lacks iodine, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-bromoethane:
The uniqueness of this compound lies in its combination of chlorine, fluorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
646-60-6 |
|---|---|
Fórmula molecular |
C2Cl2F3I |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2,2-trifluoro-1-iodoethane |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,8)2(5,6)7 |
Clave InChI |
XTXPOHYQRBTFDA-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)I)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


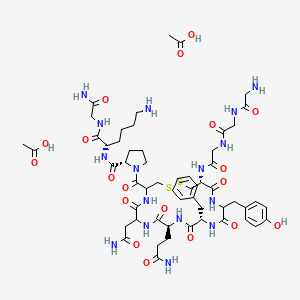

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
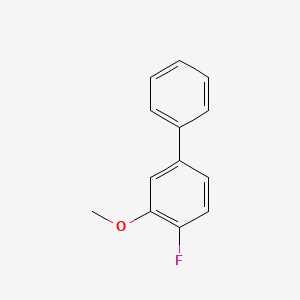
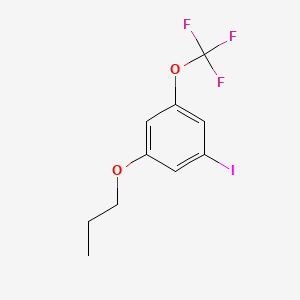
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
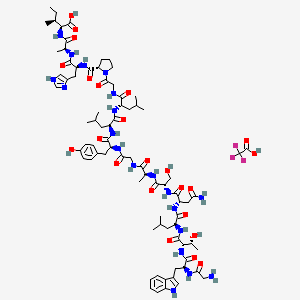
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
